molecular formula C13H13ClN6O B10943420 3-chloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10943420
M. Wt: 304.73 g/mol
InChI Key: KABRHLFHBKDFNO-UHFFFAOYSA-N
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Description

3-chloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid with 1-ethyl-1H-pyrazole-5-carbaldehyde in the presence of a suitable base and solvent . The reaction conditions often include heating and stirring to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions often involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the compound’s oxidation state .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity for GlyT1. This makes it a valuable compound for developing targeted therapies for neurological disorders .

Properties

Molecular Formula

C13H13ClN6O

Molecular Weight

304.73 g/mol

IUPAC Name

3-chloro-N-[(2-ethylpyrazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C13H13ClN6O/c1-2-19-9(4-6-17-19)8-16-13(21)11-10(14)12-15-5-3-7-20(12)18-11/h3-7H,2,8H2,1H3,(H,16,21)

InChI Key

KABRHLFHBKDFNO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC(=O)C2=NN3C=CC=NC3=C2Cl

Origin of Product

United States

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